Naphthgeranine E

Description

Structure

2D Structure

Properties

CAS No. |

137109-47-8 |

|---|---|

Molecular Formula |

C20H16O7 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

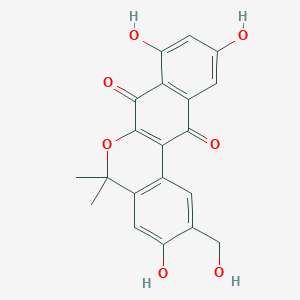

3,8,10-trihydroxy-2-(hydroxymethyl)-5,5-dimethylnaphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C20H16O7/c1-20(2)12-6-13(23)8(7-21)3-10(12)16-17(25)11-4-9(22)5-14(24)15(11)18(26)19(16)27-20/h3-6,21-24H,7H2,1-2H3 |

InChI Key |

ICTWTPJJRPUOMP-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(C=C(C(=C2)O)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)C |

Canonical SMILES |

CC1(C2=C(C=C(C(=C2)O)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)C |

Other CAS No. |

137109-47-8 |

Synonyms |

naphthgeranine E |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The naphthgeranine family (A–G) shares a conserved naphthoquinone core but differs in oxidation states, side-chain modifications, and stereochemistry:

Key Observations :

Gaps and Insights :

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the formation of an isoquinolinium salt, which reacts with a phosphonium ylide to generate a triene intermediate. Density functional theory (DFT) calculations reveal that 6π-electrocyclization is the rate-determining step, with an activation barrier of 31.1 kcal/mol. Optimized conditions involve methyltriphenylphosphonium bromide (1.0 equiv), tert-butoxide base (2.0 equiv), and MTBE solvent at 120°C for 12 hours, yielding substituted naphthalenes in up to 92% efficiency.

Table 1: Key Parameters for N-to-C Transmutation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | t-BuONa (2.0 equiv) | Maximizes deprotonation |

| Solvent | MTBE | Enhances electrocyclization |

| Temperature | 120°C | Accelerates 6π-process |

| Reaction Time | 12 hours | Ensures completion |

This method’s adaptability to isotopic labeling (e.g., 13C incorporation) positions it as a promising tool for synthesizing deuterated or fluorinated analogs of this compound.

Catalytic Hydrogenation of Nitronaphthalene Derivatives

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Catalyst Loading | 1–2 wt% Pt/C | Balances activity and cost |

| Pressure | 80–150 bar H₂ | Drives reaction kinetics |

| Residence Time | 3–30 minutes | Minimizes side reactions |

This method’s industrial scalability and compatibility with continuous-flow reactors highlight its potential for large-scale this compound production.

Dieckmann Cyclization for Alkyl-Substituted Naphthalenes

The naphthoquinone core of this compound may be accessible via Dieckmann cyclization, a method successfully applied to alkylated naphthalenes. For instance, base-induced cyclization of phenylacetic acid derivatives in refluxing sodium ethoxide yields 2-acylnaphthalenes with >90% efficiency.

Substrate Design and Limitations

Key to this approach is the use of electron-deficient acyl groups to stabilize enolate intermediates. For example, hexanoyl- and pentanoyl-substituted precursors undergo cyclization at 80°C within 4 hours, though steric hindrance from bulky substituents can reduce yields by up to 40%.

Hybrid Strategies: Combining Transmutation and Functionalization

A convergent synthesis route could integrate N-to-C transmutation with late-stage functionalization. For example:

-

Synthesize the naphthalene core via isoquinoline transmutation.

-

Introduce hydroxyl groups via Friedel-Crafts alkylation.

-

Install prenyl or geranyl side chains using Heck coupling or Suzuki-Miyaura cross-coupling.

This modular approach would allow precise control over regiochemistry, critical for replicating this compound’s substitution pattern.

Q & A

Basic: What spectroscopic and chromatographic methods are used to structurally characterize Naphthgeranine E?

Answer:

this compound’s structural elucidation typically involves a combination of high-resolution mass spectrometry (HR-MS) for molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) for carbon-hydrogen connectivity, and ultraviolet-visible (UV-Vis) spectroscopy to identify chromophores. For purification, high-performance liquid chromatography (HPLC) with UV-guided fractionation is critical, especially when isolating the compound from complex microbial extracts . Researchers should cross-reference spectral data with related compounds (e.g., naphthgeranine A) to identify structural motifs, such as polyketide-derived rings or hydroxylation patterns.

Basic: How can fermentation conditions be optimized to enhance this compound yield in Streptomyces cultures?

Answer:

Optimization involves systematic variation of media components (carbon/nitrogen sources), pH , aeration , and temperature . For example, highlights solid-state fermentation for naphthgeranine A production, suggesting similar approaches for E. Design Plackett-Burman or response surface methodology (RSM) experiments to identify key factors. Monitor secondary metabolite production via LC-MS and validate using statistical tools (e.g., ANOVA) to ensure reproducibility . Include controls for metabolic profiling to distinguish target compounds from background metabolites.

Basic: What in vitro assays are recommended to evaluate the bioactivity of this compound?

Answer:

Given structural similarities to naphthgeranine A (anti-HIV activity ), prioritize HIV protease/reverse transcriptase inhibition assays . Use cell-based models (e.g., TZM-bl cells for HIV entry inhibition) and validate with dose-response curves (IC50 calculations). Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity. For broader screening, employ phenotypic assays targeting microbial growth inhibition or anti-inflammatory pathways. Ensure assay conditions (e.g., solvent controls, incubation time) align with published guidelines to minimize artifacts .

Advanced: How can genomic mining and CRISPR-Cas9 editing identify and validate this compound’s biosynthetic gene cluster?

Answer:

Genome Mining : Use tools like antiSMASH to scan Streptomyces genomes for polyketide synthase (PKS) or hybrid PKS-NRPS clusters. Compare with known naphthgeranine A clusters (e.g., gene cluster 20 in S. antibioticus ).

CRISPR-Cas9 Knockouts : Target putative biosynthetic genes (e.g., ketosynthase or cyclase domains) and analyze metabolite profiles via LC-HRMS . Complementation experiments restore production to confirm gene function.

Heterologous Expression : Clone candidate clusters into model hosts (e.g., S. lividans) to confirm this compound production .

Advanced: How should researchers address contradictions in reported bioactivity or biosynthesis data for this compound?

Answer:

Contradictions often arise from strain variability , extraction protocols , or assay specificity . To resolve:

- Replicate Studies : Use standardized strains (e.g., NRRL repositories) and publish detailed methodologies (NIH guidelines ).

- Metabolomic Cross-Validation : Compare NMR/HPLC data across labs via public databases (e.g., GNPS).

- Statistical Rigor : Apply multivariate analysis to distinguish biological activity from noise .

- Review Gene Annotation : Re-annotate disputed gene clusters using updated tools (e.g., BLAST against MIBiG database).

Advanced: What strategies enable engineering of this compound’s biosynthetic pathway for structural diversification?

Answer:

Module Swapping : Replace PKS domains (e.g., acyltransferase or ketoreductase) to alter polyketide chain length or oxidation states.

Precursor-Directed Biosynthesis : Feed non-native substrates (e.g., halogenated precursors) to generate analogs.

Post-PKS Modifications : Co-express tailoring enzymes (e.g., cytochrome P450s) from related gene clusters to introduce hydroxylation or glycosylation .

Synthetic Biology : Use yeast artificial chromosomes to reconstitute pathways in heterologous hosts for scalable production .

Basic: What statistical approaches ensure robust quantification of this compound in biological matrices?

Answer:

For LC-MS/MS data, apply internal standardization (stable isotope-labeled analogs) and calibration curves with ≥5 points. Use limit of detection (LOD)/limit of quantification (LOQ) calculations to validate sensitivity. For biological replicates, perform Grubbs’ test to remove outliers and report results as mean ± SD with p-values (e.g., t-test for treatment vs. control) .

Advanced: How can systems biology approaches enhance understanding of this compound’s regulatory network?

Answer:

Integrate transcriptomics (RNA-seq during fermentation), proteomics (SILAC labeling), and metabolomics (untargeted MS) to map regulatory nodes. Use network analysis tools (e.g., Cytoscape) to identify master regulators (e.g., SARP-family transcriptional activators). Validate by chromatin immunoprecipitation (ChIP-seq) or electrophoretic mobility shift assays (EMSAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.